N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound that features a benzyl group substituted with a chlorine atom, a pyrrole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Benzyl Chloride Intermediate: The starting material, 2-chlorobenzyl alcohol, is converted to 2-chlorobenzyl chloride using thionyl chloride or phosphorus trichloride.
Nucleophilic Substitution: The 2-chlorobenzyl chloride is then reacted with 1H-pyrrole in the presence of a base such as sodium hydride or potassium carbonate to form N-(2-chlorobenzyl)-1H-pyrrole.
Amidation: The final step involves the reaction of N-(2-chlorobenzyl)-1H-pyrrole with butanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine: This compound has a similar structure but with a different substitution pattern on the pyrrole ring.
N-(2-chlorobenzyl)-N-(1H-pyrrol-1-ylmethyl)amine: This compound features a different linkage between the benzyl and pyrrole groups.
Uniqueness
N-(2-chlorobenzyl)-4-(1H-pyrrol-1-yl)butanamide is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a butanamide chain. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-7-2-1-6-13(14)12-17-15(19)8-5-11-18-9-3-4-10-18/h1-4,6-7,9-10H,5,8,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABDFJVRXMVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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